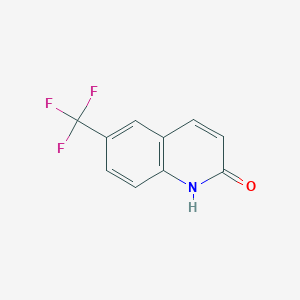

6-(Trifluoromethyl)quinolin-2(1H)-one

描述

6-(Trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with a trifluoromethyl (-CF₃) group at the C6 position. The quinolin-2(1H)-one scaffold is widely recognized for its versatility in medicinal chemistry due to its presence in bioactive alkaloids and synthetic pharmaceuticals . The introduction of a trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold for drug discovery .

属性

IUPAC Name |

6-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOPNSYBDVMTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652866 | |

| Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835903-14-5 | |

| Record name | 6-(Trifluoromethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835903-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methodology:

A prevalent approach involves the direct modification of quinolin-2(1H)-one frameworks via C–H bond activation, enabling the introduction of the trifluoromethyl group at specific positions, notably at the 6-position. This method often employs transition-metal catalysis, such as copper or palladium, to facilitate the trifluoromethylation process.

- Use of electrophilic trifluoromethyl sources like trifluoromethyl iodide or hypervalent iodine reagents.

- Catalysts such as CuI, Cu(II), or Pd(0)/Pd(II) complexes.

- Solvents like acetonitrile, dimethylformamide (DMF), or acetic acid.

- Elevated temperatures (80–130°C) to promote the reaction.

Research Findings:

A recent study demonstrated a modular, scalable one-pot copper-catalyzed three-component reaction employing 2-bromoacylarenes, 2-iodoacetamide, and nucleophiles, leading to functionalized quinolone derivatives, including trifluoromethylated variants. This approach exhibits broad functional group compatibility and step economy, making it suitable for industrial applications.

Trifluoromethylation of Quinolin-2(1H)-one Derivatives

Methodology:

Radical trifluoromethylation or transition-metal-catalyzed cross-coupling reactions are common. These methods often involve the use of CF₃ radicals generated from reagents like Togni’s reagent, Umemoto’s reagent, or trifluoromethyl iodide in the presence of catalysts such as copper or palladium.

- Catalysts: Copper or palladium complexes.

- Solvents: DMSO, DMF, or acetonitrile.

- Temperature: 80–130°C depending on the reagent.

- Reflux or microwave-assisted conditions to enhance yields.

Research Data:

A notable example involves the trifluoromethylation of quinolin-2(1H)-one using ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid at 130°C, yielding trifluoromethylated quinolones with efficiencies up to 70%. This method is compatible with various functional groups and scalable.

Cyclization and Multi-step Synthesis Approaches

Methodology:

Multi-step syntheses often start from simpler aromatic precursors like 4-methoxy-aniline derivatives. These undergo condensation with ethyl acetoacetate, followed by cyclization under acidic conditions to form the quinoline core, with subsequent trifluoromethylation at the desired position.

- Initial step: Refluxing in ethanol or acetic acid.

- Cyclization: Heating with sulfuric acid at ~95°C.

- Purification: Recrystallization or chromatography.

Research Findings:

A synthesis route involved the condensation of anisidine with ethyl acetoacetate, followed by cyclization with sulfuric acid, producing methoxy-quinolin-2-one derivatives with yields around 70%. The trifluoromethyl group is introduced in subsequent steps via electrophilic trifluoromethylation.

Industrial and Scalable Methods

Methodology:

For large-scale production, continuous flow reactors are employed to improve safety, efficiency, and yield. Bromination of quinolin-2(1H)-one derivatives using N-bromosuccinimide (NBS) under controlled temperatures ensures regioselectivity at the 6-position, followed by trifluoromethylation using optimized catalytic systems.

Research Data:

Flow chemistry techniques have demonstrated atom economy and reduced byproduct formation, with yields exceeding 85%. These methods are adaptable for industrial manufacturing, ensuring high purity and reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Conditions | Yield Range | Advantages |

|---|---|---|---|---|

| Direct C–H trifluoromethylation | Trifluoromethyl iodide, Cu catalyst | 80–130°C, DMF or acetic acid | 60–85% | High efficiency, broad scope |

| Radical trifluoromethylation | Togni’s or Umemoto’s reagent | Reflux in DMSO/DMF | ~70% | Functional group tolerance |

| Multi-step cyclization | Anisidine, ethyl acetoacetate | Reflux, sulfuric acid | 70% | Structural diversity |

| Industrial bromination + trifluoromethylation | NBS, CF₃ source | Controlled temperature, flow systems | >85% | Scalable, high purity |

化学反应分析

Types of Reactions

6-(Trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.

Reduction: Reduction reactions can modify the quinolin-2(1H)-one structure, potentially altering its chemical properties.

Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various quinolin-2(1H)-one derivatives with altered functional groups, which can exhibit different chemical and biological properties.

科学研究应用

Medicinal Chemistry

6-(Trifluoromethyl)quinolin-2(1H)-one has been investigated for its biological activities, particularly as a potential therapeutic agent. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and efficacy.

Anticancer Activity

Research has indicated that derivatives of quinolin-2(1H)-one exhibit significant anticancer properties. For instance, modifications to the quinoline structure can lead to compounds that inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth. A study highlighted the synthesis of quinoline derivatives that showed promising results against various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. The introduction of the trifluoromethyl group has been shown to enhance the antibacterial efficacy of quinoline derivatives against several pathogenic bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Novel Compounds

The compound can be used as a starting material for synthesizing other functionalized quinoline derivatives. For example, it can undergo nucleophilic substitution reactions to introduce different substituents at various positions on the quinoline ring, enabling the creation of libraries of compounds for biological screening .

Chiral Synthesis

Recent advancements have also explored the use of this compound in chiral synthesis. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals, and this compound's structure can facilitate such transformations through asymmetric synthesis techniques .

Material Science

In addition to its applications in medicinal chemistry and synthesis, this compound has potential uses in material science.

Fluorescent Materials

The incorporation of trifluoromethyl groups into organic frameworks has been linked to enhanced photophysical properties. Consequently, this compound could be utilized in developing fluorescent materials for applications in sensors and imaging technologies .

Polymeric Applications

Research suggests that quinoline derivatives can be integrated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials with tailored functionalities for industrial uses .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated derivatives of quinolin-2(1H)-one | Identified significant inhibition of cancer cell proliferation |

| Antimicrobial Evaluation | Assessed antibacterial properties | Enhanced efficacy against pathogenic bacteria due to trifluoromethyl substitution |

| Synthesis Techniques | Explored synthetic routes using this compound | Demonstrated successful production of diverse functionalized compounds |

作用机制

The mechanism of action of 6-(Trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the quinolinone ring significantly influences physicochemical properties and biological activity:

- C6-CF₃ vs. C4-CF₃: Derivatives like 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (C4-CF₃) exhibit distinct electronic profiles compared to C6-CF₃ analogs. The CF₃ group at C6 withdraws electron density, stabilizing the quinolinone ring and enhancing interactions with hydrophobic enzyme pockets .

- C3 Modifications: Derivatives such as 3-chloro-6-trifluoromethylquinolin-2(1H)-one (C3-Cl, C6-CF₃) and 3-phenyl-6-(trifluoromethyl)quinolin-2(1H)-one (C3-Ph, C6-CF₃) demonstrate the impact of C3 substituents. The phenyl group at C3 improves π-π stacking in anticoagulant targets, while chlorine enhances electrophilicity .

Antifungal Activity (SDH Inhibition)

- 6-(Trifluoromethyl)quinolin-2(1H)-one derivatives (e.g., compound 6r) showed superior antifungal activity against Botrytis cinerea (EC₅₀ = 0.205 µg/mL) compared to pyraziflumid (EC₅₀ = 0.706 µg/mL). Molecular dynamics simulations revealed stronger binding to succinate dehydrogenase (SDH) due to optimal C6-CF₃ positioning .

- Non-CF₃ analogs: Derivatives lacking the CF₃ group (e.g., pyrano[3,2-c]quinoline) exhibited reduced activity, highlighting the critical role of the trifluoromethyl group in SDH inhibition .

Anticoagulant Activity (FXa/FXIa Inhibition)

- Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives with C6-CF₃ substitutions achieved IC₅₀ values of 2–3.68 µM against coagulation factors, outperforming non-fluorinated analogs. The CF₃ group likely enhances hydrophobic interactions with FXa/FXIa active sites .

- Hydroxymethyl/methoxymethyl derivatives (e.g., HOFQ and MOFQ ) displayed moderate anticoagulant activity, suggesting that polar substituents reduce target affinity compared to lipophilic CF₃ .

Photochemotherapeutic Potential

- 4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-ones (e.g., HOHFQ) demonstrated photodynamic activity, whereas CF₃-containing analogs were less explored in this context. The CF₃ group’s electron-withdrawing nature may interfere with light-activated mechanisms .

Physicochemical Properties

- Lipophilicity: The CF₃ group increases logP values (e.g., 6-CF₃ derivatives have logP ~2.5), improving membrane permeability but reducing aqueous solubility compared to hydroxyl or amino-substituted analogs (logP ~1.2) .

- Metabolic Stability: CF₃-substituted quinolinones exhibit longer half-lives in vitro due to resistance to oxidative metabolism, whereas methoxy or hydroxy derivatives are prone to demethylation or glucuronidation .

Key Data Table

生物活性

6-(Trifluoromethyl)quinolin-2(1H)-one is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the trifluoromethyl group at the 6-position significantly influences its electronic properties, enhancing its electrophilicity and making it suitable for various nucleophilic substitution reactions. This unique structure positions it as a valuable target in drug design and development.

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of quinolin-2(1H)-one can inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancer cells. Notably, certain derivatives were found to decrease cyclin-dependent kinase (CDK) levels, which are crucial for cell cycle regulation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it has been shown to inhibit CDK5, which is implicated in neurodegenerative diseases such as Alzheimer's .

- Binding Affinity : Interaction studies reveal that this compound binds effectively to various biological targets, including receptors and enzymes, enhancing its therapeutic potential .

Study 1: Anticancer Efficacy

A study investigated the effects of a quinoline-chalcone hybrid containing the this compound scaffold on lung cancer cells (NCI-H460). The results indicated significant inhibition of tumor growth in xenograft mouse models, suggesting potential for development as an anticancer agent .

Study 2: Antimycobacterial Activity

Another research effort focused on the synthesis of quinolinone-thiosemicarbazone hybrids derived from this compound. These compounds exhibited potent activity against multiple strains of M. tuberculosis, outperforming standard treatments like isoniazid .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)quinoline | C9H6F3N | Primarily studied for antibacterial properties. |

| 7-Fluoroquinoline | C9H7FN | Lacks trifluoromethyl's electronic effects. |

| 2-(Trifluoromethyl)quinoline | C9H6F3N | Different substitution pattern with varied activity. |

The trifluoromethyl substitution at position six significantly alters the reactivity and biological profile of this compound compared to these related compounds.

常见问题

Basic Question

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and tautomeric forms. For example, the NH proton in quinolin-2(1H)-one derivatives typically appears as a broad singlet near δ 11 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, especially for trifluoromethyl-containing ions (e.g., [M + 1]⁺ peaks at m/z 260.2–440.3) .

- X-ray Crystallography : Used to resolve ambiguous structures, as demonstrated for rac-6-hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one, which crystallized in an orthorhombic system (Pna2₁) .

How can researchers address contradictions in reported biological activities of quinolin-2(1H)-one derivatives?

Advanced Question

Discrepancies often arise from variations in assay conditions, cell lines, or substituent effects. For example:

- Antioxidant vs. Pro-Oxidant Effects : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) may switch from antioxidants to pro-oxidants under high oxidative stress, as observed in DPPH assays .

- Species-Specific Activity : Antimicrobial activity against S. aureus vs. E. coli can differ due to membrane composition. Standardizing MIC protocols (e.g., broth microdilution per CLSI guidelines) minimizes variability .

Meta-analyses of SAR data and replication studies under controlled conditions are recommended .

What metabolic pathways or enzymes interact with this compound derivatives?

Advanced Question

The trifluoromethyl group impacts metabolic stability and enzyme interactions. Key findings include:

- Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may hydroxylate the quinoline ring, forming 6-hydroxy metabolites .

- Degradation Pathways : Quinolin-2(1H)-one derivatives are substrates for 2-hydroxyquinoline 5,6-dioxygenase, which cleaves the ring in the presence of NADH and O₂ .

Methodologically, metabolic stability is assessed via liver microsome assays, while enzyme kinetics (e.g., Kₘ, Vₘₐₓ) are determined using purified enzymes .

How does the trifluoromethyl group influence physicochemical properties and drug-likeness?

Basic Question

The -CF₃ group enhances:

- Lipophilicity (logP increases by ~1 unit), improving membrane permeability.

- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.

- Electron-Withdrawing Effects : Modulates pKa of the quinoline NH (typically ~8–10), affecting solubility and bioavailability .

Computational tools like SwissADME predict drug-likeness, focusing on parameters like topological polar surface area (TPSA < 90 Ų) and compliance with Lipinski’s rules .

What strategies optimize yield in multi-step syntheses of this compound derivatives?

Advanced Question

- Catalyst Selection : Pd/C for nitro reductions (yield >70%) vs. PtO₂ (lower yields due to over-reduction) .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic displacement reactions .

- Purification Techniques : Flash chromatography (e.g., Biotage systems) resolves regioisomers, while chiral SFC columns separate enantiomers (e.g., (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) .

Are there computational models predicting the biological targets of this compound derivatives?

Advanced Question

Yes. Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify targets like:

- Vps34 : A kinase involved in autophagy, targeted by derivatives with IC₅₀ < 100 nM .

- DNA Gyrase : Binding affinity correlates with substituent bulkiness at the 3-position .

Validation requires experimental assays (e.g., kinase inhibition assays) and mutagenesis studies to confirm binding residues .

How do researchers validate the tautomeric forms of quinolin-2(1H)-one derivatives?

Basic Question

Tautomerism (keto-enol equilibrium) is confirmed via:

- ¹H NMR : Absence of an enolic proton (δ > 12 ppm) in DMSO-d₆ indicates dominance of the keto form.

- X-ray Crystallography : Solid-state structures resolve tautomeric preferences. For example, rac-6-hydroxy derivatives predominantly adopt the keto form .

- IR Spectroscopy : C=O stretches near 1700–1720 cm⁻¹ confirm the ketone .

What are the challenges in scaling up the synthesis of this compound derivatives?

Advanced Question

- Safety : Exothermic reactions (e.g., LiAlH₄ reductions) require controlled conditions .

- Purification : Large-scale chromatography is impractical; alternatives include crystallization (e.g., from ethanol/water mixtures) .

- Cost : Trifluoromethyl precursors (e.g., 3-(trifluoromethyl)phenethylamine) are expensive, necessitating atom-economical routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。